Introduction: The Strategic Importance of Fluorinated Azetidines in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Azetidines in Modern Drug Discovery
An In-Depth Technical Guide to 3-(4-Fluorophenyl)azetidine: Properties, Structure, and Applications
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing ring, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, provides a unique balance between stability for handling and controlled reactivity for synthetic manipulation.[1] This strained ring system also imparts a rigid, three-dimensional conformation that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility.
When combined with a 4-fluorophenyl substituent, the resulting molecule, 3-(4-Fluorophenyl)azetidine, becomes a highly sought-after building block for drug development professionals. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding interactions by blocking sites of metabolism and forming favorable protein-ligand contacts. This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)azetidine, detailing its chemical structure, properties, synthesis, and critical role as a privileged scaffold in the design of next-generation therapeutics.
Physicochemical and Structural Characteristics
The fundamental properties of 3-(4-Fluorophenyl)azetidine define its behavior in both chemical reactions and biological systems. While often supplied and handled as a hydrochloride salt to improve stability and solubility, the properties of the free base are foundational to its chemistry.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₀FN | [3] |
| Molecular Weight | 151.18 g/mol (Free Base) | [3] |
| Monoisotopic Mass | 151.07973 Da | [3] |
| Appearance | Typically a solid (as HCl salt) | |
| XlogP (Predicted) | 1.4 | [3] |
| CAS Number | 503-29-7 (Parent Azetidine) | [4] |
Note: Specific experimental data such as melting and boiling points for the free base are not widely published; properties are often reported for the more stable hydrochloride salt.
Structural Elucidation
The structure of 3-(4-Fluorophenyl)azetidine is characterized by two key components: the strained azetidine ring and the planar 4-fluorophenyl group.
Caption: 2D Structure of 3-(4-Fluorophenyl)azetidine.
The azetidine ring is non-planar, adopting a puckered conformation to slightly alleviate torsional strain. This puckering, combined with the nitrogen atom's lone pair, results in a molecule with a significant dipole moment. The secondary amine within the ring is basic (pKa of the conjugate acid of azetidine is 11.29) and serves as a primary site for synthetic modification.[4] The C-F bond on the phenyl ring is strong and relatively inert, primarily exerting its influence through electronic effects and by blocking a potential site of oxidative metabolism.
Spectroscopic Signature for Compound Verification
Confirming the identity and purity of 3-(4-Fluorophenyl)azetidine relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be predicted based on established principles.[5][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct regions. The aromatic protons on the fluorophenyl ring would appear as two multiplets or doublets of doublets in the ~7.0-7.4 ppm range due to coupling with each other and the fluorine atom. The protons on the azetidine ring would appear further upfield, typically in the 3.5-4.5 ppm range, with complex splitting patterns due to geminal and vicinal coupling. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal nine distinct signals. The four aromatic carbons attached to hydrogen would resonate in the ~115-130 ppm region, with their chemical shifts influenced by the fluorine substituent (the carbon directly bonded to fluorine would show a large C-F coupling constant). The two carbons of the phenyl ring attached to other carbons would also be in the aromatic region. The three aliphatic carbons of the azetidine ring would be found upfield, typically in the 40-60 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A notable feature would be the N-H stretch, appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong C-F stretch would be visible in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact monoisotopic mass of 151.07973 Da.[3] Predicted mass-to-charge ratios for common adducts like [M+H]⁺ are also used for confirmation.[3][7]
Synthesis and Reactivity: A Practical Overview
The construction of the 3-aryl azetidine scaffold is a topic of significant interest in synthetic chemistry.[8][9][10] Numerous methods have been developed, often involving the intramolecular cyclization of a γ-amino alcohol or halide.[10][11]
Illustrative Synthetic Workflow
A common and effective strategy for synthesizing 3-substituted azetidines is through the cyclization of a 1,3-disubstituted propane derivative. This often involves activating the hydroxyl groups of a 1,3-diol, followed by reaction with an amine.
Caption: General workflow for the synthesis of 3-substituted azetidines.
Representative Synthetic Protocol
The Hiyama cross-coupling reaction provides a modern and efficient route to 3-aryl azetidines.[8] This protocol outlines the conceptual steps for such a synthesis.
Objective: To synthesize N-Boc-3-(4-fluorophenyl)azetidine.
Materials:
-
N-Boc-3-iodoazetidine
-
(4-Fluorophenyl)trimethoxysilane
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Silver fluoride (AgF) or other fluoride source
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add N-Boc-3-iodoazetidine, (4-fluorophenyl)trimethoxysilane, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Initiation: Add the fluoride source to the stirring mixture.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-3-(4-fluorophenyl)azetidine.
-
Deprotection: The Boc-protecting group can be subsequently removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the final product.[12]
Causality Note: The choice of a palladium catalyst is critical for facilitating the transmetalation and reductive elimination steps of the cross-coupling cycle. The fluoride source is essential for activating the silane reagent, making the aryl group available for transfer to the palladium center. The Boc protecting group is used to prevent side reactions at the azetidine nitrogen and is easily removed in the final step.
Core Reactivity
The reactivity of 3-(4-Fluorophenyl)azetidine is dominated by two features:
-
The Nucleophilic Nitrogen: The lone pair on the nitrogen atom makes it a potent nucleophile and a base. It readily undergoes N-alkylation, N-acylation, and N-arylation, allowing for its facile incorporation into larger molecular frameworks.
-
Ring Strain: The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions under certain conditions (e.g., with strong nucleophiles or under Lewis acidic conditions), although it is significantly more stable than its three-membered aziridine counterpart.[1][2]
The Role of 3-(4-Fluorophenyl)azetidine in Medicinal Chemistry
The azetidine ring is considered a "privileged" scaffold in drug discovery.[13] Its rigid structure helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. It is often used as a bioisosteric replacement for less stable or more flexible groups, such as gem-dimethyl or carbonyl groups, to improve properties like aqueous solubility and metabolic stability.[14]
Several FDA-approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles.[13] For example, Baricitinib , a Janus kinase (JAK) inhibitor, and Cobimetinib , a MEK inhibitor, both feature an azetidine ring, which contributes to their efficacy and safety profiles.[1][13]
The 4-fluorophenyl group is a classic feature in medicinal chemistry. The C-F bond is metabolically stable, and its introduction can block sites of oxidative metabolism by cytochrome P450 enzymes. Furthermore, the fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets, enhancing binding affinity.
Caption: Role of the scaffold in therapeutic intervention.
Safety and Handling
As with any laboratory chemical, 3-(4-Fluorophenyl)azetidine and its derivatives should be handled with appropriate care. Standard safety protocols should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors.
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[15]
Conclusion
3-(4-Fluorophenyl)azetidine represents a masterful convergence of two strategically important motifs in medicinal chemistry. The azetidine core provides a conformationally constrained, sp³-rich scaffold that can enhance solubility and metabolic stability, while the 4-fluorophenyl group further improves the molecule's drug-like properties. Its versatile reactivity, centered on the secondary amine, allows for its seamless integration into complex drug candidates. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this building block is essential for harnessing its full potential in the creation of innovative and effective therapeutics.
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